G0507

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

G0507 是一种吡咯并嘧啶二酮化合物,以其对 LolCDE ABC 转运蛋白的强效抑制活性而闻名。该化合物特别有效地抑制大肠杆菌的生长并诱导胞外 σE 应激反应。 This compound 作为一种有价值的化学探针,用于解剖革兰氏阴性细菌中的脂蛋白运输 .

准备方法

合成路线和反应条件

G0507 的合成涉及多个步骤,从容易获得的起始原料开始。关键步骤包括吡咯并嘧啶二酮核心结构的形成,然后进行官能团修饰以获得所需的化合物。反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保高产率和纯度。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件以最大程度地提高产率并减少杂质。连续流反应器和自动化系统的使用有助于实现一致的质量和可扩展性。

化学反应分析

反应类型

G0507 会发生各种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化以形成氧化衍生物。

还原: 还原反应可以用来修饰 this compound 中存在的官能团。

取代: this compound 可以进行取代反应,其中特定的原子或基团被其他原子或基团取代。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 根据所需的取代,可以使用各种亲核试剂和亲电试剂。

主要形成的产物

这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能产生具有改变的官能团的氧化衍生物,而还原可能导致具有不同化学性质的 this compound 还原形式。

科学研究应用

G0507 具有广泛的科学研究应用,包括:

化学: 用作化学探针来研究革兰氏阴性细菌中的脂蛋白运输。

生物学: 研究细菌生长抑制和应激反应的机制。

医学: 通过靶向 LolCDE ABC 转运蛋白,在治疗细菌感染方面具有潜在的治疗应用。

作用机制

G0507 通过抑制 LolCDE ABC 转运蛋白发挥作用,该转运蛋白对于革兰氏阴性细菌中的脂蛋白运输至关重要。这种转运蛋白的抑制会破坏细菌细胞的正常功能,导致生长抑制并诱导胞外 σE 应激反应。 分子靶标包括 LolC、LolD 和 LolE 蛋白,它们是转运蛋白复合体的一部分 .

相似化合物的比较

类似化合物

G0506: 另一种吡咯并嘧啶二酮化合物,对 LolCDE ABC 转运蛋白具有相似的抑制活性。

G0508: 一种结构相关的化合物,其官能团存在差异,导致不同的生物活性。

G0507 的独特性

This compound 的独特性在于其对 LolCDE ABC 转运蛋白具有高效力和特异性。 它能够诱导胞外 σE 应激反应,使其成为研究细菌应激机制和开发新的抗菌剂的宝贵工具 .

生物活性

G0507 is a novel pyrrolopyrimidinedione compound identified as a potent inhibitor of the LolCDE ABC transporter, which is essential for lipoprotein trafficking in Gram-negative bacteria, particularly Escherichia coli. This article discusses the biological activity of this compound, focusing on its mechanism of action, effects on bacterial growth, and potential applications as an antimicrobial agent.

Chemical Characteristics

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1223998-29-5 |

| Molecular Formula | C₁₈H₁₅N₃O₃S |

| Molecular Weight | 353.40 g/mol |

This compound was identified through a phenotypic screen aimed at finding compounds that inhibit the growth of E. coli while inducing the extracytoplasmic σE stress response. The compound specifically targets the LolCDE transporter complex, which is crucial for the proper maturation and transport of lipoproteins to the outer membrane (OM) of Gram-negative bacteria.

- Inhibition of Lipoprotein Trafficking : this compound treatment leads to the accumulation of fully processed lipoprotein Lpp in the inner membrane (IM) rather than its expected localization in the OM. This indicates that this compound disrupts normal lipoprotein trafficking processes .

- Induction of Stress Response : The compound activates the σE stress response in a concentration- and time-dependent manner, which is a cellular response to disruptions in OM integrity .

- Resistance Mechanisms : Mutations in lolC, lolD, and lolE confer resistance to this compound, underscoring its specific targeting of the LolCDE complex. Notably, a mutation (Q258K) in LolC provides high-level resistance to this compound while preventing it from stimulating ATPase activity .

Biological Activity and Efficacy

The minimum inhibitory concentration (MIC) values for this compound against various strains of E. coli have been reported as follows:

- ΔtolC strain : MIC = 0.5 µg/ml

- imp4213 strain : MIC = 1 µg/ml

- Wild-type MG1655 strain : MIC > 64 µg/ml (inactive)

This differential activity highlights this compound's effectiveness against strains with compromised OM integrity while being ineffective against wild-type strains .

Morphological Changes Induced by this compound

Fluorescence microscopy studies reveal that treatment with this compound causes significant morphological changes in E. coli, including:

- Swelling of the periplasmic space.

- Intense membrane staining at the poles, indicative of disrupted lipoprotein transport .

These observations confirm that this compound affects bacterial morphology by inhibiting lipoprotein maturation and transport pathways.

Case Studies and Research Findings

Recent studies have utilized this compound as a chemical probe to explore lipoprotein trafficking mechanisms further. For instance:

- Study on Lipoprotein Accumulation : Research demonstrated that this compound-treated cells showed an accumulation of Lpp in fractions associated with MsbA rather than BamA, suggesting a blockade in lipoprotein transport pathways .

- Potential Applications : Given its specificity for Gram-negative bacteria and its ability to induce stress responses, this compound holds promise as a lead compound for developing new antimicrobial agents targeting multidrug-resistant pathogens .

属性

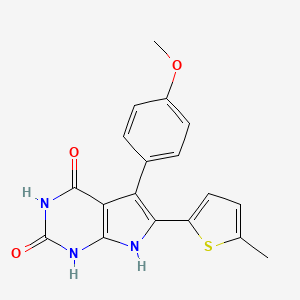

IUPAC Name |

5-(4-methoxyphenyl)-6-(5-methylthiophen-2-yl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-9-3-8-12(25-9)15-13(10-4-6-11(24-2)7-5-10)14-16(19-15)20-18(23)21-17(14)22/h3-8H,1-2H3,(H3,19,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLHQRURTUJCHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。